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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of TG-100435
against other multi-targeted kinase inhibitors, namely dasatinib and sunitinib. The information

presented is supported by experimental data to aid in the evaluation of these compounds for

research and drug development purposes.

Introduction to TG-100435
TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor. It has shown

significant inhibitory activity against several kinases, playing a role in cancer research. The

primary targets of TG-100435 include members of the Src and Abl kinase families, as well as

the EphB4 receptor.[1] A significant characteristic of TG-100435 is its metabolism into the

active N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the

parent compound.[2]

Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical factor in its therapeutic efficacy and safety

profile. The following tables summarize the inhibitory activities of TG-100435, dasatinib, and

sunitinib against a panel of kinases. It is important to note that the data for TG-100435 is

presented as inhibition constants (Ki), while the data for dasatinib and sunitinib are primarily

from broad kinome scanning panels and may be represented as IC50 or Kd values. Direct

comparison should be made with caution due to potential variations in assay conditions.
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Table 1: Inhibitory Activity (Ki) of TG-100435 Against Primary Target Kinases

Kinase Ki (nM)

Src 13 - 64

Lyn 13 - 64

Abl 13 - 64

Yes 13 - 64

Lck 13 - 64

EphB4 13 - 64

Data sourced from Hu et al., 2007.[2]

Table 2: Comparative Kinase Inhibition Profile (IC50/Kd in nM)
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Kinase Family Target Kinase
TG-100435 (Ki,
nM)

Dasatinib
(IC50/Kd, nM)

Sunitinib
(IC50/Kd, nM)

Src Family Src 13 - 64 0.5 - 0.8 >10,000

Lyn 13 - 64 0.4 >10,000

Yes 13 - 64 0.6 >10,000

Lck 13 - 64 1.1 >10,000

Fyn - 0.2 >10,000

Abl Family Abl 13 - 64 <1 - 9 >10,000

Ephrin Receptors EphB4 13 - 64 43 -

VEGF Receptors VEGFR1 (FLT1) - - 80

VEGFR2 (KDR) - 2.9 2

VEGFR3 (FLT4) - - -

PDGF Receptors PDGFRα - 13 69

PDGFRβ - 1.1 2

Other c-Kit - 1.1 2

Note: Data for dasatinib and sunitinib are compiled from various kinome scan databases and

publications.[3][4][5][6][7][8][9] The symbol "-" indicates that data was not readily available in

the searched sources.

Experimental Protocols
The determination of kinase inhibitor selectivity is commonly performed using biochemical

assays. Below are detailed methodologies for two prevalent types of assays.

Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP

to a protein or peptide substrate by the kinase.
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Materials:

Kinase of interest

Peptide or protein substrate

[γ-³²P]ATP or [γ-³³P]ATP

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35)

Test compounds (e.g., TG-100435, dasatinib, sunitinib) dissolved in DMSO

Phosphocellulose paper or membrane

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

Add the test compound at various concentrations. A DMSO control is used for baseline

activity.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated

[γ-³²P]ATP.

Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.

Calculate the percentage of kinase inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.
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Mobility Shift Kinase Assay (e.g., Caliper Life Sciences
LabChip®)
This non-radioactive, microfluidic-based assay measures the difference in electrophoretic

mobility between a fluorescently labeled peptide substrate and its phosphorylated product.

Materials:

Kinase of interest

Fluorescently labeled peptide substrate

ATP

Kinase reaction buffer

Test compounds dissolved in DMSO

Stop solution (e.g., containing EDTA)

Microfluidic chip and instrument (e.g., Caliper LabChip® EZ Reader)

Procedure:

Prepare the kinase reaction in a microplate well containing the kinase, fluorescently labeled

substrate, and kinase reaction buffer.

Add the test compound at various concentrations.

Initiate the reaction by adding ATP.

Incubate the plate at a controlled temperature for a defined period.

Terminate the reaction by adding the stop solution.

The microfluidic instrument aspirates the sample from the well onto the chip.
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An electric field is applied, separating the charged, phosphorylated product from the

unphosphorylated substrate based on their different electrophoretic mobilities.

The fluorescence of the substrate and product peaks is detected, and the ratio is used to

calculate the percentage of conversion.

The percentage of kinase inhibition is determined for each compound concentration to

calculate the IC50 value.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by TG-100435 and a

general workflow for kinase inhibitor selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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